molecular formula C5H8BrNZn B1598805 4-Cyanobutylzinc bromide CAS No. 226570-68-9

4-Cyanobutylzinc bromide

Cat. No.: B1598805
CAS No.: 226570-68-9
M. Wt: 227.4 g/mol
InChI Key: WGCKXFGNNBONBG-UHFFFAOYSA-M
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Preparation Methods

4-Cyanobutylzinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of 4-cyanobutyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the product.

Chemical Reactions Analysis

4-Cyanobutylzinc bromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium and nickel catalysts, and the major products formed depend on the specific reactants used.

Scientific Research Applications

4-Cyanobutylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Cyanobutylzinc bromide exerts its effects involves its role as a nucleophile in cross-coupling reactions. The zinc atom in the compound coordinates with the palladium catalyst, facilitating the transfer of the cyanobutyl group to the organic halide or triflate. This results in the formation of a new carbon-carbon bond, which is the key step in the Negishi coupling reaction .

Comparison with Similar Compounds

4-Cyanobutylzinc bromide can be compared with other organozinc compounds such as:

  • 4-Cyanobenzylzinc bromide
  • 4-Fluorophenylzinc bromide
  • 4-Biphenylmagnesium bromide
  • 4-Benzyloxyphenylmagnesium bromide

These compounds share similar reactivity patterns in cross-coupling reactions but differ in the specific functional groups attached to the zinc atom. The uniqueness of this compound lies in its cyanobutyl group, which imparts distinct reactivity and selectivity in synthetic applications .

Properties

CAS No.

226570-68-9

Molecular Formula

C5H8BrNZn

Molecular Weight

227.4 g/mol

IUPAC Name

bromozinc(1+);pentanenitrile

InChI

InChI=1S/C5H8N.BrH.Zn/c1-2-3-4-5-6;;/h1-4H2;1H;/q-1;;+2/p-1

InChI Key

WGCKXFGNNBONBG-UHFFFAOYSA-M

SMILES

[CH2-]CCCC#N.[Zn+]Br

Canonical SMILES

[CH2-]CCCC#N.[Zn+]Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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